Methyl 2-oxospiro[3.5]nonane-7-carboxylate
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Overview
Description
Methyl 2-oxospiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a lactone ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxospiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl chloroformate as the methylating agent in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxospiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-oxospiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-oxospiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its spirocyclic structure allows it to fit into enzyme active sites, thereby inhibiting their activity . Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- Spiro[3.5]nonane-7-carboxylic acid, 2-oxo-, methyl ester
Uniqueness
Methyl 2-oxospiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various research applications .
Biological Activity
Methyl 2-oxospiro[3.5]nonane-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H14O3
SMILES Notation : C1CC2(CCC1C(=O)O)CC(=O)C2
The spirocyclic structure of this compound allows it to interact with various biological targets, making it a candidate for enzyme inhibition and modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence pointing to cytostatic effects.
This compound's mechanism of action involves:
- Binding to Enzyme Active Sites : Its structural conformation allows it to fit into enzyme active sites, inhibiting their function.
- Modulation of Biochemical Pathways : By interacting with specific molecular targets, it can influence various biochemical processes.
Enzyme Inhibition Studies
A study focused on the enzyme inhibition properties of this compound revealed significant inhibitory effects on certain metabolic enzymes. The compound was shown to reduce the activity of enzymes involved in key metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Antimicrobial Activity Assessment
In vitro tests demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Anticancer Investigations
Preliminary research into the anticancer properties of the compound showed promising results in inhibiting cancer cell proliferation in various cancer cell lines. The compound demonstrated cytotoxic effects that warrant further investigation into its potential as an anticancer drug.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate | Contains nitrogen; spirocyclic | Antimicrobial, anticancer |
Spiro[3.5]nonane-7-carboxylic acid | Carboxylic acid functional group | Enzyme inhibition |
Methyl 7-oxospiro[3.5]nonane-8-carboxylate | Similar spirocyclic structure | Antimicrobial properties |
This compound is unique due to its specific combination of structural features, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-oxospiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-2-4-11(5-3-8)6-9(12)7-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGRURMLWQSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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